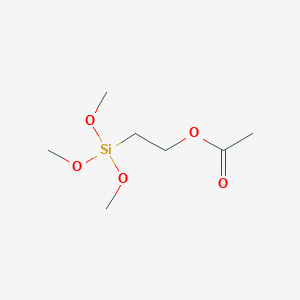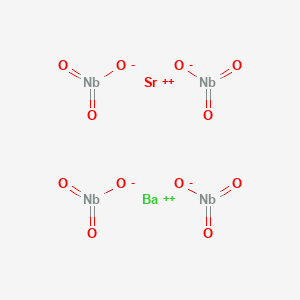
Levan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Levan is a natural polysaccharide that is produced by a variety of bacteria, fungi, and plants. It is composed of fructose molecules linked together in a linear chain, and it is a common component of many foods. Levan has a wide range of potential applications in the medical and food industries due to its unique properties.
Wissenschaftliche Forschungsanwendungen
Medical Applications
Levan is being explored for its potential in medical applications due to its biocompatibility and bioactivity. It can be used in the development of self-adhesive hydrogels for hemostatic purposes and wound healing . These hydrogels show enhanced solubility in water and improved adhesion to hydrated skin, which could revolutionize the way wounds are treated.
Pharmaceutical Industry
In the pharmaceutical sector, Levan’s role is significant due to its prebiotic and hypocholesterolemic effects when used as an additive . Its ability to modulate cholesterol levels makes it a valuable component in creating health supplements and drugs aimed at preventing cardiovascular diseases.
Food Industry
As a food additive, Levan offers prebiotic benefits , promoting gut health by fostering beneficial gut bacteria . Its application extends to being a functional biopolymer that can enhance the nutritional value and texture of various food products.
Chemical Industry
Levan’s physicochemical properties make it suitable for various chemical applications, including as a base for biodegradable plastics and other sustainable materials . Its versatility allows for innovation in creating eco-friendly products.
Agricultural Applications
In agriculture, Levan can be utilized as a soil conditioner or as part of fertilizers to enhance soil quality and plant growth . Its natural origin and biodegradability make it an attractive option for sustainable farming practices.
Wirkmechanismus
Target of Action
Levan, a β-(2,6)-linked fructose polymer, is a versatile biopolymer that exhibits a wide range of properties . It is produced by various microorganisms using sucrose, food industry byproducts, and agricultural wastes . The primary targets of Levan are the CD44 receptors, to which it has an affinity for binding .
Mode of Action
Levan interacts with its targets, the CD44 receptors, through a process of self-aggregation and encapsulation . This interaction results in changes such as controlled release capacity, water retention, and the ability to form films . Levan is synthesized by the enzymatic breakdown of sucrose into glucose and fructose, a reaction catalyzed by Levansucrase .
Biochemical Pathways
Levan affects various biochemical pathways, contributing to its diverse properties. It plays a crucial role in microbial biofilm formation and has been demonstrated to have intrinsic anticancer activity against various cancer cell lines, where it inhibits cancer cell proliferation and induces apoptosis .
Pharmacokinetics
Levan’s high biocompatibility suggests that it may have favorable pharmacokinetic properties.
Result of Action
The molecular and cellular effects of Levan’s action are wide-ranging. It exhibits immunomodulatory and prebiotic activity, antimicrobial and anticancer activity, as well as high biocompatibility . Levan has been demonstrated to have intrinsic anticancer activity against various cancer cell lines, where it inhibits cancer cell proliferation, induces apoptosis, and exhibits cytotoxic effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Levan. Microbial fermentation, which utilizes low-cost substrates such as molasses and agricultural waste, reduces production costs and benefits extraction and purification processes, enhancing scalability and cost-effectiveness . Understanding the genetic control and environmental factors influencing Levan branching and molecular weight distribution will contribute to a more comprehensive understanding of Levan biosynthesis .
Eigenschaften
| { "Design of the Synthesis Pathway": "Levan can be synthesized by enzymatic polymerization of fructose using levansucrase enzyme. Alternatively, it can also be synthesized by acid hydrolysis of inulin.", "Starting Materials": [ "Fructose", "Levansucrase enzyme", "Inulin", "Acid" ], "Reaction": [ "Enzymatic polymerization of fructose using levansucrase enzyme to form levan polymer", "Alternatively, acid hydrolysis of inulin to form fructose monomers", "Polymerization of fructose monomers using levansucrase enzyme to form levan polymer" ] } | |
CAS-Nummer |
9013-95-0 |
Produktname |
Levan |
Molekularformel |
C18H32O16 |
Molekulargewicht |
504.4 g/mol |
IUPAC-Name |
(2R,3S,4S,5S)-5-[[(2S,3S,4S,5R)-5-[[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-2-(hydroxymethyl)oxolan-2-yl]methoxy]-2-(hydroxymethyl)oxolane-2,3,4-triol |
InChI |
InChI=1S/C18H32O16/c19-1-7-9(23)14(28)18(5-22,33-7)31-2-8-10(24)12(26)16(3-20,32-8)6-30-15-11(25)13(27)17(29,4-21)34-15/h7-15,19-29H,1-6H2/t7-,8-,9-,10-,11+,12+,13+,14+,15+,16+,17-,18-/m1/s1 |
InChI-Schlüssel |
AIHDCSAXVMAMJH-GFBKWZILSA-N |
Isomerische SMILES |
C([C@@H]1[C@H]([C@@H]([C@](O1)(CO)OC[C@@H]2[C@H]([C@@H]([C@](O2)(CO)CO[C@@H]3[C@H]([C@@H]([C@](O3)(CO)O)O)O)O)O)O)O)O |
SMILES |
C(C1C(C(C(O1)(CO)OCC2C(C(C(O2)(CO)COC3C(C(C(O3)(CO)O)O)O)O)O)O)O)O |
Kanonische SMILES |
C(C1C(C(C(O1)(CO)OCC2C(C(C(O2)(CO)COC3C(C(C(O3)(CO)O)O)O)O)O)O)O)O |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Q & A
Q1: What is levan and what is its basic chemical structure?
A1: Levan is a fructan, a type of polysaccharide composed entirely of fructose units. [, , ] It is characterized by a linear backbone of fructose molecules linked by β-(2,6)-glycosidic bonds, with varying degrees of branching through β-(2,1)-linkages. [, , , ]
Q2: How does the molecular weight of levan vary?
A2: Levan exists in a wide range of molecular weights, from a few thousand daltons to several million daltons. [, , ] The molecular weight significantly influences its physicochemical properties and biological activities.
Q3: How can the structure of levan be determined?
A3: Several techniques are employed to characterize levan structure, including high-performance liquid chromatography (HPLC) [, ], nuclear magnetic resonance (NMR) spectroscopy [, ], methylation analysis [], and mass spectrometry [].
Q4: What are the advantages of using levan in material science?
A4: Levan exhibits excellent biocompatibility, biodegradability, and film-forming properties. [, , , ] These characteristics make it suitable for applications in drug delivery, food packaging, and other biotechnological fields.
Q5: How does glycerol affect the properties of levan films?
A5: Glycerol acts as a plasticizer for levan, improving its flexibility and processibility. [] Optimal glycerol content is crucial for achieving desirable film properties, with higher concentrations decreasing film cohesiveness.
Q6: What are the key enzymes involved in levan synthesis and degradation?
A6: Levansucrase, a fructosyltransferase, catalyzes levan synthesis by transferring fructose units from sucrose to a growing levan chain. [, , , ] Levan degradation is facilitated by enzymes like levanases, which hydrolyze levan into fructose and fructooligosaccharides (FOS). [, , , ]
Q7: How does the structure of levan influence its degradation by levanases?
A7: The degree of branching in levan impacts its susceptibility to levanase activity. [] Highly branched levans are generally degraded more slowly than those with lower branching.
Q8: What are the potential applications of levan and its derivatives in food technology?
A8: Levan's prebiotic properties, low calorie content, and ability to act as a thickening agent make it a promising food ingredient. [, , ] It can potentially serve as a low-calorie sweetener and contribute to gut health by promoting the growth of beneficial gut bacteria.
Q9: Is levan safe for human consumption and other biological applications?
A9: Studies indicate that levan exhibits good biocompatibility and low toxicity, making it suitable for various biomedical applications. [, , ] Research on its use as a dietary supplement for fish also highlights its safety profile. [, ]
Q10: What is the environmental impact of levan production and disposal?
A10: Levan is biodegradable, which reduces its environmental footprint compared to synthetic polymers. [] Research on sustainable levan production using low-cost substrates, like molasses and fruit peels, further minimizes environmental impact. [, ]
Q11: How can we promote resource efficiency in the context of levan production?
A11: Exploring alternative substrates, like agro-industrial waste, for levan production can contribute to resource efficiency and waste management. [, ] Additionally, developing efficient downstream processing methods can minimize waste generation.
Q12: What are some crucial tools and resources for advancing levan research?
A12: Advanced analytical techniques, like HPLC, NMR, and mass spectrometry, are essential for characterizing levan structure and studying its properties. [, , ] Genetic engineering tools play a vital role in developing modified levan-producing strains and studying the enzymes involved in levan metabolism. [, , ]
Q13: What are some significant milestones in the history of levan research?
A13: Early studies focused on isolating levan-producing bacteria and characterizing the enzyme levansucrase. [, ] Subsequent research delved into levan's structure, properties, and potential applications in various fields, including medicine, food technology, and material science.
Q14: What are some examples of interdisciplinary research involving levan?
A15: The development of levan-based nanoparticles for drug delivery combines expertise from material science, nanotechnology, and pharmaceutical sciences. [] Studies exploring the synergistic effects of levan and beneficial microbes in promoting plant growth and disease resistance highlight the intersection of microbiology, plant science, and agricultural biotechnology. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




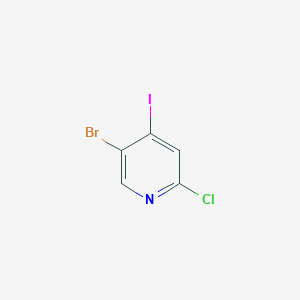
![1,4-Bis[(4-methoxyphenyl)methyl]-3-propan-2-ylpiperazine-2,5-dione](/img/structure/B1592425.png)
![(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)methanamine](/img/structure/B1592426.png)


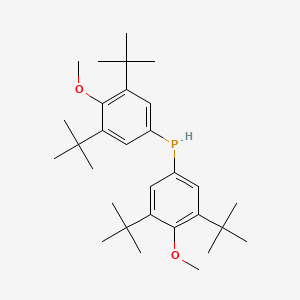
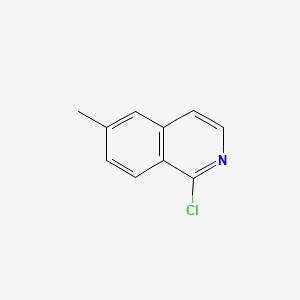
![1-Oxa-8-azaspiro[4.5]decane hydrochloride](/img/structure/B1592438.png)

